![molecular formula C7H12Cl2N2 B1431931 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride CAS No. 1797036-93-1](/img/structure/B1431931.png)
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
It is structurally similar to mechlorethamine , which is an alkylating agent used to treat various types of cancer . Alkylating agents work by binding to DNA in cancer cells, preventing them from dividing and growing .
Mode of Action
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride, like other alkylating agents, works by binding to DNA. It forms covalent bonds with the DNA, causing cross-linking between the two DNA strands, making it impossible for the DNA to uncoil and separate. This, in turn, inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
By cross-linking the DNA strands, it prevents the normal functioning of the DNA replication machinery, leading to cell death .
Pharmacokinetics
Alkylating agents like mechlorethamine are rapidly absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride is the prevention of DNA replication and transcription in cancer cells, leading to cell death . This can lead to a reduction in the size of tumors and may slow the progression of the disease.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-chloroethyl)-1-ethylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-10-7(3-5-8)4-6-9-10;/h4,6H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZEDWQIXJUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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